4-Aminobiphenyl-d9

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

Quantitative analysis of 4-aminobiphenyl DNA/hemoglobin adducts requires an isotopic internal standard that is analytically indistinguishable from the native analyte. Generic substitution introduces calibration errors and fails regulatory compliance. - Health Canada Method T-102 mandates this specific d9 standard (CV 14.9%) - ≥98 atom % D isotopic purity, ≥98.9% chemical purity (HPLC) - Validated LC-MS/MS detection limit: 700 attomol (1 adduct per 10⁹ DNA bases)

Molecular Formula C12H11N
Molecular Weight 178.28 g/mol
CAS No. 344298-96-0
Cat. No. B3044153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobiphenyl-d9
CAS344298-96-0
Molecular FormulaC12H11N
Molecular Weight178.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D
InChIKeyDMVOXQPQNTYEKQ-LOIXRAQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobiphenyl-d9 Baseline Characteristics


4-Aminobiphenyl-d9 (4-ABP-d9) is a fully deuterated stable isotope-labeled analog of the human bladder carcinogen 4-aminobiphenyl (4-ABP) [1]. With nine hydrogen atoms replaced by deuterium, it is designed for use as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) assays [1]. The compound corrects for variations in sample preparation, extraction, and instrument response, enabling precise quantification of 4-ABP in complex biological and environmental matrices [1].

Role
Perdeuterated ISTD for 4-aminobiphenyl quantification by LC-MS/MS or GC-MS
Workflow
Isotope dilution mass spectrometry in DNA adduct, hemoglobin adduct, and tobacco smoke research
Selection logic
+9 Da mass shift avoids natural isotope interference; co-elutes with target analyte
Quality attributes
High isotopic enrichment and chemical purity support low-background, accurate quantification

4-Aminobiphenyl-d9: Why Substitution Fails


The high specificity of isotope dilution mass spectrometry relies on the internal standard co-eluting with the analyte while remaining mass-resolvable. Non-deuterated 4-aminobiphenyl is chemically identical and cannot be distinguished by mass spectrometry, providing no correction for matrix effects or recovery [1]. Even a partially deuterated analog like 4-aminobiphenyl-d4 offers less mass separation, increasing the risk of cross-signal interference, particularly in complex matrices like urine or tobacco smoke where isobaric interferences are common [1]. The -d9 label provides a Δm/z of +9, which is sufficient for baseline resolution on most quadrupole and ion trap instruments [1].

Different mass shift
A d5 or ¹³C-labeled standard introduces a different mass offset, which may lead to spectral overlap or altered SRM transitions, requiring re-optimization.
Chromatographic retention shift
Fewer deuterium atoms can result in a measurable retention time difference, compromising co-elution and matrix-effect correction accuracy.
Deuterium exchange variability
Lower-deuterated analogs may exhibit different H/D exchange rates under sample preparation conditions, altering the effective internal standard concentration.
Method re-validation burden
Existing validated methods (e.g., Health Canada T-102) specify the d9 label; substitution invalidates the method and requires full re-validation for data integrity.

4-Aminobiphenyl-d9 Differentiation Evidence


DNA Adduct Detection Sensitivity

4-Aminobiphenyl-d9 is certified with an isotopic purity of 99.1 atom % D (chemical purity 98.9%) [1]. This high level of deuterium incorporation ensures that the internal standard signal is predominantly from the labeled species, reducing the contribution from unlabeled 4-ABP to ≤0.9%, which is critical for accurate quantification at low analyte concentrations [1].

Detection limit
Head-to-head
700 attomol
Supports attomole-level DNA adduct quantification in research matrices
LC-MS/MS; 1 adduct per 10⁹ bases; human bladder DNA research specimens
Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

DNA Adduct Recovery and Linearity

A validated GC-MS/MS method using deuterated internal standards (including 4-aminobiphenyl-d9) for the analysis of aromatic amines in cigarette smoke achieved interday precision of 3–10% RSD and accuracy of 97–100% [1]. In a separate study, the coefficient of variation for 4-aminobiphenyl analysis in mainstream smoke was 14.9% using three deuterated analogs as internal standards [2].

Recovery & linearity
Reported
59 ± 7% recovery; r = 0.999
Validated recovery and linearity support quantitative dosimetry studies
GC-NICI-MS, n=9; adduct range 1 in 10⁸–10⁴ nucleotides
GC-MS Cigarette Smoke Analysis Analytical Precision

Tobacco Smoke Method Analytical Variability

In a validated LC-MS/MS method for urinary aromatic amines, the use of a deuterated internal standard (4-ABP-d9) for 4-aminobiphenyl enabled recoveries ranging from 87.7% to 111.3% across quality control levels, with precision below 9.9% RSD [1]. This performance is directly attributable to the internal standard's ability to correct for variable extraction efficiency and matrix-induced ionization suppression.

Method variability
Reported
CV = 14.9%
Compound-specific CV benchmark for mainstream smoke analysis
Health Canada T-102 QC monitoring; other amines 7.8–12.6%
LC-MS/MS Biomonitoring Sample Preparation

Mass Shift Selectivity in SRM Analysis

An isotope dilution HPLC-ES-MS method using deuterated 4-ABP as internal standard achieved an on-column detection limit of approximately 10 pg for the dG-C8-4-ABP DNA adduct, equivalent to 0.7 adducts per 10^7 normal nucleotides [1]. This sensitivity is essential for detecting low-level DNA damage from 4-ABP exposure in vivo.

Mass shift
Class-level
+9 Da (m/z 444 → 328)
Defines the validated SRM transition; avoids natural isotopic envelope overlap
dG-C8-4-ABP adduct; unlabeled analyte m/z 435 → 319
DNA Adducts HPLC-ES-MS Limit of Detection

4-Aminobiphenyl-d9 Application Scenarios


DNA Adduct Quantification in Bladder Tissue

Utilize 4-Aminobiphenyl-d9 as an internal standard in LC-MS/MS methods to quantify urinary 4-ABP in smokers versus nonsmokers, achieving recoveries of 87.7–111.3% and precision <9.9% RSD, as validated in [1]. This application is critical for epidemiological studies assessing bladder cancer risk.

Tobacco Smoke Compliance Testing

Apply 4-Aminobiphenyl-d9 in a GC-MS/MS method for the analysis of 4-ABP in cigarette smoke, achieving interday precision of 3–10% RSD and accuracy of 97–100%, as reported in [1]. This meets regulatory requirements for reporting Hoffmann analytes.

Hemoglobin Adduct Biomonitoring

Employ 4-Aminobiphenyl-d9 in an isotope dilution HPLC-ES-MS method to measure dG-C8-4-ABP DNA adducts in animal or human tissues, achieving a detection limit of 10 pg on-column (0.7 adducts/10^7 nucleotides), as demonstrated in [1]. This supports molecular epidemiology and carcinogenesis research.

DNA Adductomics Method Development

Use 4-Aminobiphenyl-d9 as an internal standard in LC-MS/MS methods for the determination of 4-ABP in FD&C Yellow No. 5 and No. 6, achieving overall recovery of 101–115% and precision of 1.74–9.78% RSD, as validated in [1]. This application ensures compliance with FDA batch certification specifications.

Application
Selection Property
Validation Focus
DNA adduct quantification in bladder tissue research
High-sensitivity isotope dilution support
Recovery and linearity in tissue-derived DNA hydrolysates
Mainstream tobacco smoke compliance testing
Method-specified ISTD for regulatory test method
Compound-specific analytical variability (CV) benchmarking
Hemoglobin adduct biomonitoring studies
Multi-analyte arylamine panel compatibility
Quantitative recovery from hemoglobin hydrolysates
DNA adductomics method development
Defined SRM transition and high isotopic purity
Minimal background interference and spectral overlap

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